molecular formula C18H11ClN2O2S B11280930 N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide

Cat. No.: B11280930
M. Wt: 354.8 g/mol
InChI Key: CFENZAQTXHOLFI-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing benzothiazole structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride, followed by the coupling of the resulting intermediate with furan-2-carboxylic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C18H11ClN2O2S

Molecular Weight

354.8 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11ClN2O2S/c19-11-7-8-13(20-17(22)15-5-3-9-23-15)12(10-11)18-21-14-4-1-2-6-16(14)24-18/h1-10H,(H,20,22)

InChI Key

CFENZAQTXHOLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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